
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is a labeled metabolite of acrylamide. This compound is used in various scientific research applications due to its unique properties and structure. It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 involves several steps. The starting material is L-cysteine, which undergoes acetylation to form N-acetyl-L-cysteine. This intermediate is then reacted with 2-hydroxy-3-propionamide under specific conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like dithiothreitol for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives of the original compound.
科学研究应用
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of acrylamide metabolites.
Biology: The compound is used in studies related to protein synthesis and metabolism.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of acrylamide in the human body.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in the metabolism of acrylamide, leading to the formation of various metabolites. These metabolites can then be studied to understand the effects of acrylamide exposure on the human body.
相似化合物的比较
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is unique due to its labeled nature, which allows for precise tracking and quantification in scientific studies. Similar compounds include:
N-Acetyl-L-cysteine: A precursor in the synthesis of the compound.
S-(2-hydroxy-3-propionamide)-L-cysteine: A non-labeled version of the compound.
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine: Another derivative of L-cysteine with similar properties.
These compounds share similar chemical structures but differ in their specific applications and properties.
属性
分子式 |
C8H14N2O5S |
|---|---|
分子量 |
253.29 g/mol |
IUPAC 名称 |
(2R)-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t5-,6?/m0/s1/i1D3 |
InChI 键 |
GFVUOIIZUCFXSF-PHQZTYCUSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)O |
规范 SMILES |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


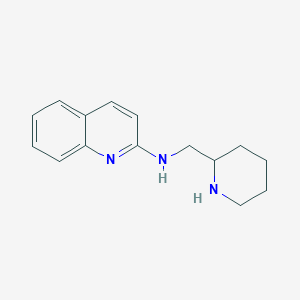

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)
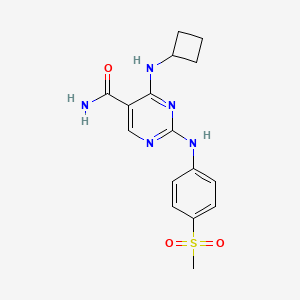
![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
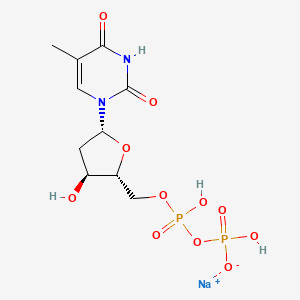
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
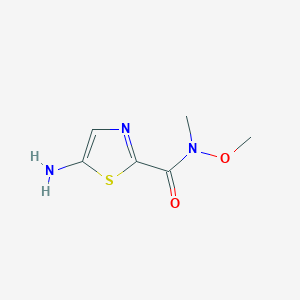
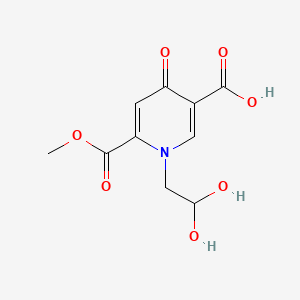
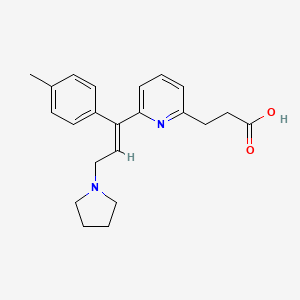
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)
![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
